molecular formula C19H20N8 B6474867 3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile CAS No. 2640830-34-6

3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B6474867
CAS No.: 2640830-34-6
M. Wt: 360.4 g/mol
InChI Key: QIBSUYJSBFFFFK-UHFFFAOYSA-N
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Description

The compound 3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is a heterocyclic molecule featuring a pyrimidine core linked to a 3,5-dimethylpyrazole moiety via a piperazine bridge, with a pyridine-4-carbonitrile substituent. The compound’s synthesis likely involves multi-step heterocyclic coupling reactions, and its structural characterization may employ crystallographic methods refined using the SHELX software suite, a gold standard in small-molecule crystallography .

Properties

IUPAC Name

3-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8/c1-14-9-15(2)27(24-14)19-10-18(22-13-23-19)26-7-5-25(6-8-26)17-12-21-4-3-16(17)11-20/h3-4,9-10,12-13H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBSUYJSBFFFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=C(C=CN=C4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is difficult to predict the biochemical pathways it may affect. Given its structural similarity to other pyrazole derivatives, it may influence pathways involving pyrazole-sensitive enzymes or receptors.

Pharmacokinetics

The ADME properties of this compound are currently unknown. Factors such as its lipophilicity, molecular size, and the presence of functional groups will influence its absorption, distribution, metabolism, and excretion. These properties will ultimately impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects will depend on the compound’s primary targets and the biochemical pathways it affects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s activity may be affected by the pH of its environment due to the presence of ionizable groups in its structure.

Comparison with Similar Compounds

Structural Features

The target compound’s architecture combines pyrimidine, pyrazole, and pyridine-carbonitrile groups, distinguishing it from related heterocycles. Key structural comparisons include:

Compound Name Core Structure Key Substituents Notable Features Reference
Target Compound Pyrimidine-Piperazine-Pyrazole 3,5-Dimethylpyrazole, pyridine-4-carbonitrile Piperazine linker enhances conformational flexibility and solubility.
4-Imino-1-p-tolyl-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolo[3,4-d]pyrimidine p-Tolyl, 4-imino group Planar structure with limited solubility due to fused rings.
3-Azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile Pyrazole-carbonitrile Azido, 4-methylbenzyl Linear substituents enable click chemistry applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives Fused triazolo-pyrazolopyrimidine Varied 2-position substituents Rigid fused-ring system limits pharmacokinetic adaptability.

Key Insights :

  • The pyridine-4-carbonitrile group may enhance electronic interactions (e.g., hydrogen bonding or π-stacking) compared to simpler pyrazole-carbonitrile derivatives .

Challenges :

  • Piperazine incorporation demands precise control of reaction stoichiometry to avoid side products.
  • Cyanide stability under basic/acidic conditions must be managed to prevent decomposition.
Physicochemical and Functional Properties

While explicit data (e.g., logP, solubility) for the target compound are unavailable in the provided evidence, structural analogs suggest:

  • Solubility : Piperazine linkers (target compound) may improve aqueous solubility compared to fused-ring systems (e.g., pyrazolo[3,4-d]pyrimidines) .
  • Stability : The pyridine-4-carbonitrile group is less reactive than azido substituents (e.g., in ), reducing decomposition risks under ambient conditions.

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